methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of indane, a bicyclic organic compound, and is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is a cyclic amine that is structurally related to amphetamine
Mode of Action
Based on its structural similarity to amphetamine, it may act as a releasing agent or reuptake inhibitor for monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Its structural similarity to amphetamine suggests that it may have similar pharmacokinetic properties, including rapid absorption from the gastrointestinal tract, widespread distribution throughout the body, metabolism primarily in the liver, and excretion in the urine .
Result of Action
If it acts similarly to amphetamine, it may lead to increased levels of monoamine neurotransmitters in the synaptic cleft, resulting in heightened neurotransmission . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved and the areas of the brain affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, potassium carbonate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
Methyl (2-amino-2,3-dihydro-1H-inden-2-yl)acetate: A closely related compound with similar chemical properties.
Uniqueness
Methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane backbone and amino group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJDAGAZYLXBNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC2=CC=CC=C2C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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